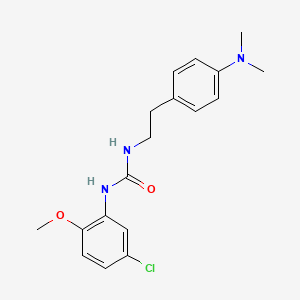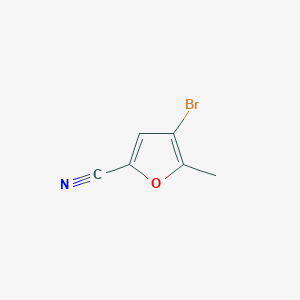![molecular formula C23H20F3N7O B2633567 (4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(4-(trifluoromethyl)phenyl)methanone CAS No. 920225-66-7](/img/structure/B2633567.png)
(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(4-(trifluoromethyl)phenyl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is a derivative of 1,2,4-triazolo[4,5-d]pyrimidine, a heterocyclic compound that has been widely used in medicinal chemistry due to its diverse biological activities . It has been synthesized via reaction of hydrazonoyl halides with each of alkyl carbothioates, carbothioamides and 7-thioxo-5,6,7,8-tetrahydropyrimido .
Synthesis Analysis
The synthesis of similar compounds has been reported to involve the reaction of hydrazonoyl halides with alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido . Copper-catalyzed 1,3 dipolar cycloaddition reaction has also been used in the synthesis of related compounds .Molecular Structure Analysis
The molecular structure of the compound is likely to be influenced by the choice of substituents on the triazolopyrimidine ring . The TP ring has been described as a potentially viable bio-isostere of the carboxylic acid functional group and of the N-acetyl fragment of ε-N-acetylated lysine .Chemical Reactions Analysis
The compound, being a derivative of 1,2,4-triazolo[4,5-d]pyrimidine, is likely to participate in a variety of chemical reactions. For instance, hydrazonoyl halides have been widely used as reagents for the synthesis of heterocyclic compounds, both through condensation reactions, and as precursors of nitrilimines, which can undergo cycloaddition with dipolarophiles .Scientific Research Applications
Synthesis and Biological Activities
Antagonistic Activities on Serotonin Receptors : Research on bicyclic 1,2,4-triazol-3(2H)-one and 1,3,5-triazine-2,4(3H)-dione derivatives, which share some structural similarities with the query compound, demonstrated potent 5-HT2 antagonist activity. These compounds were synthesized and evaluated for their ability to act as antagonists for serotonin receptors, indicating potential applications in neuroscience and pharmacology (Watanabe et al., 1992).
Inotropic Effects in Cardiac Applications : A study on [1,2,4]triazolo[3,4-a]phthalazine and tetrazolo[5,1-a]phthalazine derivatives highlighted their synthesis and positive inotropic activity, suggesting potential applications in treating heart conditions by increasing heart muscle contractility (Ma et al., 2014).
Antihypertensive Agents : The synthesis of new 1,2,4-triazolo[1,5-alpha]pyrimidines demonstrated potential antihypertensive effects, indicating their utility in developing treatments for high blood pressure (Bayomi et al., 1999).
Antifungal Activities : Compounds featuring 1,2,3-triazoles showed promising fungicidal activities against various fungi, highlighting their potential in agricultural or medicinal applications to combat fungal infections (Ming-zhen et al., 2013).
P2X7 Antagonists for Mood Disorders : A dipolar cycloaddition reaction was utilized to discover P2X7 antagonists, presenting a new avenue for the treatment of mood disorders. This research indicates the potential of structurally similar compounds in developing therapeutics for neurological conditions (Chrovian et al., 2018).
Mechanism of Action
While the exact mechanism of action of this specific compound is not mentioned in the sources, compounds containing the 1,2,4-triazole ring in their structure are known to exhibit multidirectional biological activity . For instance, some derivatives have shown significant antibacterial activity , while others have been found to inhibit PC3 cells’ colony formation, increase cellular ROS content, suppress EGFR expression and induce apoptosis .
Future Directions
The compound and its derivatives could be of interest in the development of new antibacterial agents, given the significant antibacterial activity exhibited by some 1,2,4-triazole derivatives . Further investigations could focus on improving the potency and selectivity of these compounds . Additionally, the compound could serve as a novel lead compound for the discovery of more triazolopyrimidine derivatives with improved anticancer potency and selectivity .
Properties
IUPAC Name |
[4-[3-(4-methylphenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]-[4-(trifluoromethyl)phenyl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20F3N7O/c1-15-2-8-18(9-3-15)33-21-19(29-30-33)20(27-14-28-21)31-10-12-32(13-11-31)22(34)16-4-6-17(7-5-16)23(24,25)26/h2-9,14H,10-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGRYCHYWZKDBIZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C3=C(C(=NC=N3)N4CCN(CC4)C(=O)C5=CC=C(C=C5)C(F)(F)F)N=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20F3N7O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(5Z)-5-[(3,4-diethoxyphenyl)methylidene]-1-(1,1-dioxothiolan-3-yl)-4-methyl-2,6-dioxopyridine-3-carbonitrile](/img/structure/B2633488.png)
![3-[methyl(phenylsulfonyl)amino]-N-[3-(trifluoromethoxy)phenyl]thiophene-2-carboxamide](/img/structure/B2633489.png)
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-phenyl-4-(phenylsulfonyl)oxazol-5-amine](/img/structure/B2633490.png)

![N-[(2-Benzylcyclopropyl)methyl]but-2-ynamide](/img/structure/B2633495.png)


![[1-(6-Chloro-3-pyridyl)cyclobutyl]methanol](/img/structure/B2633501.png)

![(4-methoxyphenyl)methyl N-[(E)-2-(4-chlorophenyl)ethenyl]carbamate](/img/structure/B2633504.png)

![7-(4-bromophenyl)-N-(1-methoxypropan-2-yl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B2633506.png)

